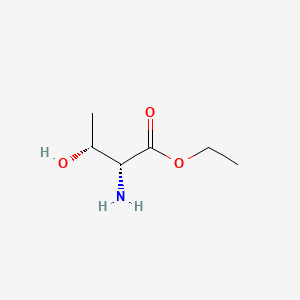

D-Allothreonine, ethyl ester

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (2R,3R)-2-amino-3-hydroxybutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-3-10-6(9)5(7)4(2)8/h4-5,8H,3,7H2,1-2H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTDLWHHJMGLGD-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]([C@@H](C)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308875 | |

| Record name | D-Allothreonine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

703395-04-4 | |

| Record name | D-Allothreonine, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=703395-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Allothreonine, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereoselective Synthesis Methodologies

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies are particularly effective for synthesizing complex chiral molecules like allothreonine esters. researchgate.netnih.gov These methods leverage the high selectivity of enzymes for specific transformations, which can be difficult to achieve with conventional chemical catalysis. nih.gov Key enzymatic steps can include stereoselective reductions or the dynamic resolution of racemic mixtures, often coupled with standard chemical reactions like esterification to yield the final product. researchgate.net

A prominent strategy for producing chiral vicinal amino alcohols involves the asymmetric reduction of α-amino-β-keto esters. rsc.org This reaction is catalyzed by enzymes known as ketoreductases (KREDs), which can exhibit high levels of stereoselectivity. rsc.org The starting material, an α-amino-β-keto ester, can be reduced to one of four possible stereoisomers of the corresponding β-hydroxy-α-amino ester, including the allothreonine configuration. The selection of an appropriate ketoreductase is crucial for controlling the diastereomeric and enantiomeric outcome of the reduction. rsc.org

Various microorganisms are sources of ketoreductases with broad substrate specificity, making them valuable biocatalysts for organic synthesis. epa.govchempedia.infonih.gov While direct data on the synthesis of D-allothreonine, ethyl ester using the specified microbial keto reductases is limited, the characteristics of these enzymes with similar substrates provide valuable insights.

Rhodococcus erythropolis : This bacterium is a source of various robust enzymes, including epoxide hydrolases and oligotrophy-related dehydrogenases. nih.govnih.govmdpi.com Ketoreductases from Rhodococcus species are known for their synthetic utility.

Candida magnoliae : This yeast produces multiple carbonyl reductases that are effective in the stereoselective reduction of various keto esters. epa.govchempedia.info For instance, an NADPH-dependent aldehyde reductase from C. magnoliae has been purified and shown to catalyze the stereoselective reduction of ethyl 4-chloro-3-oxobutanoate to the corresponding (R)-alcohol with 100% enantiomeric excess. epa.gov Another carbonyl reductase from this organism reduces a variety of ketones to alcohols with an anti-Prelog configuration in excellent optical purity. chempedia.info An erythrose reductase from C. magnoliae also shows high specific activity for reducing erythrose to erythritol. escholarship.org

Candida parapsiliosis : This yeast is another source of reductases used in biocatalysis.

Devosia riboflavin : While specific ketoreductase data is sparse, this genus belongs to a group of bacteria known for metabolic versatility.

The substrate specificity of these aldo-keto reductases is generally broad, allowing them to act on a variety of ketones and keto esters. epa.gov Structure-guided evolution has been successfully applied to ketoreductases from other organisms, such as Exiguobacterium sp., to enhance their activity and stereoselectivity toward bulky α-amino β-keto esters, achieving over 99% diastereomeric and enantiomeric excess. rsc.org

Table 1: Examples of Microbial Reductase Specificity

| Enzyme Source | Substrate | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Candida magnoliae | Ethyl 4-chloro-3-oxobutanoate | Ethyl (R)-4-chloro-3-hydroxybutanoate | 100% ee | epa.gov |

| Candida magnoliae | Various aliphatic and aromatic ketones | Anti-Prelog alcohols | >99% ee | chempedia.info |

| Exiguobacterium sp. (mutant) | Various α-amino β-keto esters | Chiral vicinal amino alcohols | >99% dr, >99% de | rsc.org |

Ketoreductase-catalyzed reactions are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, which are prohibitively expensive to use in stoichiometric amounts. nih.govnih.gov Therefore, an efficient in situ cofactor regeneration system is essential for the economic viability of these biocatalytic processes on a preparative scale. nih.govacs.org

Figure 1: Schematic of a Keto Reductase Reaction Coupled with a Glucose Dehydrogenase (GDH) Cofactor Regeneration System

An alternative enzymatic route to specific stereoisomers of amino acids involves the use of amino acid racemases (AARs). wikipedia.org These enzymes catalyze the interconversion of L- and D-enantiomers of amino acids by changing the chirality at the α-carbon. wikipedia.orgacs.org For amino acids with a second chiral center, such as threonine, this enzymatic reaction converts between diastereomers. For example, an AAR can convert D-threonine into L-allothreonine. acs.org This process is foundational for dynamic kinetic resolution strategies.

Amino acid racemases are typically pyridoxal-5'-phosphate (PLP)-dependent enzymes. wikipedia.orgnih.govnih.gov Several bacterial AARs have been characterized and utilized for their catalytic activities.

Pseudomonas putida : An amino acid racemase from Pseudomonas putida ATCC 17642 has been shown to catalyze the epimerization of threonine, converting L-threonine to D-allothreonine and D-threonine to L-allothreonine. nih.govnih.gov This enzyme, which consists of two identical subunits, also racemizes various other amino acids, demonstrating broad substrate specificity. nih.govnih.gov The AAR from Pseudomonas putida KT2440 is another well-studied racemase with a wide substrate scope, making it a valuable tool for biocatalysis. mdpi.com Research on a broad-spectrum racemase (Alr) from P. putida KT2440 indicates it preferentially interconverts L- and D-isomers of lysine (B10760008) and arginine and plays a role in amino acid catabolism. frontiersin.orgnih.gov

Alcaligenes faecalis : While specific characterization of an allothreonine-active racemase from this organism is not detailed in the provided search results, A. faecalis is known in the broader context of amino acid metabolism studies. nih.gov Alanine racemase from the related Enterococcus faecalis has been structurally characterized, providing insight into the mechanisms of PLP-dependent racemases. nih.gov

Pseudomonas DK-2 : Information specific to this strain's racemase was not prominently available in the search results.

Table 2: Properties of Characterized Amino Acid Racemase

| Enzyme Source | Substrates | Cofactor | Molecular Weight | Reference |

|---|---|---|---|---|

| Pseudomonas putida ATCC 17642 | Threonine isomers, various other amino acids | Pyridoxal 5'-phosphate | ~82,000 Da (Dimer) | nih.govnih.gov |

| Pseudomonas putida KT2440 | Broad spectrum of amino acids | Pyridoxal 5'-phosphate | N/A | mdpi.com |

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic starting material into a single, desired enantiomer or diastereomer. wikipedia.orgprinceton.edu This process combines the rapid, in-situ racemization of the starting material with a stereoselective reaction or separation that removes one of the isomers from the equilibrium. princeton.edunih.gov

In the context of producing allothreonine, DKR can be coupled with crystallization. acs.orgacs.org For example, to produce L-allothreonine, one could start with D-threonine. An immobilized amino acid racemase is used to catalyze the epimerization between D-threonine and L-allothreonine in solution. acs.orgacs.org Because L-allothreonine may be less soluble or form more stable crystals under specific conditions, it will selectively crystallize out of the solution. According to Le Chatelier's principle, the removal of L-allothreonine from the solution drives the enzymatic equilibrium to continuously convert the remaining soluble D-threonine into more L-allothreonine, which then also crystallizes. acs.org This simultaneous process of racemization and crystallization allows for a high-yield conversion of one diastereomer into another. acs.orgacs.org

Amino Acid Racemase Driven Isomerization and Resolution

Racemization of L-Threonine to D-Allothreonine

While the term racemization implies the formation of an equal mixture of enantiomers, in the context of converting a diastereomer like L-Threonine, the process is more accurately described as epimerization. This involves the inversion of a single stereocenter—in this case, the α-carbon—to convert L-Threonine (2S, 3R) into D-Allothreonine (2R, 3R). This transformation yields a diastereomeric mixture that can then be separated. A common method to achieve this is through the use of an aldehyde catalyst in an acidic medium, which facilitates the reversible formation of a Schiff base, allowing for the abstraction and re-addition of the α-proton, leading to epimerization at that center.

Enantiomeric Excess Determination in Enzymatic Reactions

In biocatalytic approaches to synthesizing chiral compounds like D-Allothreonine derivatives, accurately determining the enantiomeric excess (e.e.) is paramount to assess the effectiveness of the enzymatic transformation. While specific enzymatic routes to D-Allothreonine, ethyl ester are not widely documented, the methods for e.e. determination are well-established for chiral amino acids.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a benchmark technique. The sample mixture is passed through a column containing a chiral selector that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification.

Another powerful technique is a fluorescence-based assay. This method can be adapted for high-throughput screening and involves the dynamic self-assembly of the chiral analyte (the amino acid ester) with other components, such as 2-formylphenylboronic acid and a chiral fluorescent ligand. The resulting diastereomeric complexes exhibit distinct fluorescence intensities or wavelengths, which can be correlated to the enantiomeric composition of the sample with high sensitivity.

Table 1: Comparison of Methods for Enantiomeric Excess (e.e.) Determination

| Method | Principle | Advantages | Common Application |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase leads to separation of enantiomers. | High accuracy and resolution; provides quantitative data. | Standard analysis in synthetic and medicinal chemistry. |

| Fluorescence-Based Assay | Formation of diastereomeric fluorescent complexes with distinct spectral properties. | High sensitivity; suitable for high-throughput screening; requires small sample amounts. | Rapid screening of catalyst libraries and reaction conditions. |

| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information; non-destructive. | Structural verification and purity assessment. |

Total Chemical Synthesis Strategies

Total chemical synthesis provides robust and scalable routes to D-Allothreonine, ethyl ester, primarily through diastereoselective pathways that modify the stereochemistry of abundant precursors.

Diastereoselective Synthesis Pathways

These strategies focus on converting a single, readily available stereoisomer into the desired, less common one through controlled chemical reactions.

A practical method for obtaining D-Allothreonine involves the epimerization of the α-carbon of L-Threonine. This can be achieved by heating L-Threonine in the presence of a catalytic amount of an aromatic aldehyde, such as salicylaldehyde, in a solvent like acetic acid. The reaction proceeds through the formation of a transient Schiff base intermediate. The acidic proton at the α-carbon becomes labile and can be removed and re-added, leading to inversion of the stereocenter. This results in a thermodynamic equilibrium mixture of L-Threonine and D-Allothreonine. The desired D-Allothreonine can then be separated from the mixture, often after derivatization, by methods such as fractional crystallization, yielding the product with high diastereomeric excess. nih.gov

A classic and effective strategy for inverting the stereochemistry of the α-carbon in β-hydroxy-α-amino acids like threonine involves the formation of a cyclic intermediate. The process begins with N-protected L-Threonine, which is treated with thionyl chloride (SOCl₂). This reagent facilitates a cyclization reaction where the hydroxyl group acts as a nucleophile, forming a transient 2-oxazoline ring.

The crucial step is the subsequent hydrolysis of this oxazoline (B21484) intermediate under acidic or basic conditions. The opening of the ring occurs via an Sₙ2-type mechanism, where a water molecule attacks the C5 position of the oxazoline ring. This attack proceeds with inversion of configuration at this carbon, which corresponds to the original α-carbon of the amino acid. This stereochemical inversion yields the allo configuration. Once the D-Allothreonine backbone is obtained, it can be esterified with ethanol (B145695) under acidic conditions to produce the final D-Allothreonine, ethyl ester.

The Matteson homologation is a powerful and highly stereoselective method for the one-carbon extension of boronic esters, making it exceptionally well-suited for constructing chiral centers with precise control. rsc.orgchem-station.com This methodology can be applied to the synthesis of α-amino acid derivatives.

The general sequence involves the following steps:

Starting Material : A chiral boronic ester, often derived from a chiral diol like pinanediol, is used as the substrate.

Homologation : The boronic ester is treated with a halomethyl-lithium reagent (e.g., LiCHCl₂). This forms a tetracoordinate "ate" complex.

Rearrangement : The "ate" complex undergoes a 1,2-migration of the alkyl or aryl group from the boron to the adjacent carbon, displacing one of the halide ions. This rearrangement is highly diastereoselective, controlled by the chiral auxiliary on the boron atom. The result is an α-halo boronic ester.

Nucleophilic Substitution : The remaining halide is then displaced by a nucleophile, such as an azide (B81097) or a protected amine, in a reaction that proceeds with inversion of configuration at the carbon center. rsc.org

By carefully selecting the starting boronic ester and the sequence of homologation steps, one can build the carbon skeleton of D-Allothreonine with the desired (2R, 3R) stereochemistry. acs.orgresearchgate.netacs.org The resulting α-amino boronic acid derivative can then be converted to the target carboxylic acid ester. The presence of zinc chloride (ZnCl₂) is often used to enhance stereoselectivity during the migration step. nih.gov

Table 2: Key Steps in Matteson Homologation for Amino Acid Synthesis

| Step | Reagents | Transformation | Stereochemical Outcome |

|---|---|---|---|

| 1. Ate Complex Formation | Chiral Boronic Ester + LiCHCl₂ | Formation of a tetracoordinate boronate "ate" complex. | Approach of the carbenoid is directed by the chiral auxiliary. |

| 2. 1,2-Migration | Spontaneous or Lewis-acid promoted (e.g., ZnCl₂) | The R-group on boron migrates to the adjacent carbon, displacing a chloride ion. | Highly diastereoselective formation of an α-chloro boronic ester. |

| 3. Nucleophilic Displacement | Nitrogen nucleophile (e.g., NaN₃, LiN(SiMe₃)₂) | The α-chloro group is replaced by the nitrogen nucleophile. | Inversion of configuration at the α-carbon (Sₙ2 reaction). |

Diastereoselective Electrophilic Amination

The synthesis of D-allothreonine can be achieved through a sequence that involves a diastereoselective electrophilic amination step. researchgate.netscispace.com This method has been successfully applied starting from inexpensive materials like polyhydroxybutanoate (PHB). researchgate.netscispace.com In one approach, (R)-3-hydroxybutanoic acid, derived from PHB, is protected as a dioxanone. scispace.com The subsequent electrophilic amination of this intermediate proceeds with very high yield (>95%) and excellent diastereomeric excess (>99%), demonstrating a highly controlled introduction of the amino group to form the D-allothreonine backbone. scispace.com

Electrophilic amination adjacent to a carbonyl group is a significant strategy for the synthesis of α-amino acid derivatives. nih.gov This can be accomplished through the reaction of a pre-formed enolate or via direct amination using a catalyst. nih.gov A variety of electrophilic aminating agents, such as azodicarboxylates, are employed in these transformations to create the crucial C-N bond. nih.gov While these methods are fundamental in amino acid synthesis, the specific application of electrophilic azide transfer to chiral enolates also presents a general and powerful approach for the asymmetric synthesis of α-amino acids. acs.org

Esterification and Protective Group Chemistry

Direct Esterification with Alkyl Alcohols (e.g., Methyl, Ethyl, Benzyl)

The ethyl ester of D-allothreonine is synthesized via direct esterification. In a high-yield procedure, D-allothreonine is dissolved in absolute ethanol, and the solution is cooled before being saturated with hydrogen chloride gas. The reaction mixture is then heated to reflux for two hours. This process results in the formation of D-allothreonine ethyl ester hydrochloride as a white solid with a near-quantitative yield of 99.8%. google.com

Similar direct esterification methods are used to produce other alkyl esters, such as the methyl and benzyl (B1604629) esters, which are important intermediates in various synthetic pathways. google.comnih.gov For instance, the synthesis of benzyl esters can be achieved by reacting the amino acid with benzyl alcohol in the presence of an acid catalyst like p-toluenesulfonic acid, often using a solvent like cyclohexane (B81311) to azeotropically remove water and drive the reaction to completion. nih.gov The resulting benzyl esters are valuable as they can be chemoselectively cleaved under specific conditions, leaving other ester groups like methyl or ethyl esters intact.

| Starting Material | Alcohol | Reagent | Product | Yield | Reference |

| D-allothreonine | Ethanol | HCl gas | D-allothreonine ethyl ester hydrochloride | 99.8% | google.com |

| Amino Acids | Benzyl Alcohol | p-toluenesulfonic acid | Amino acid benzyl ester tosylate salt | High | nih.gov |

Utilization of Fluorenylmethyloxycarbonyl (Fmoc) Protection

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a critical protecting group for the α-amino functionality of D-allothreonine, particularly in the context of solid-phase peptide synthesis (SPPS). The Fmoc group is known for its stability under acidic conditions while being readily cleaved by bases, such as piperidine (B6355638) in dimethylformamide (DMF), which allows for the sequential addition of amino acids to a growing peptide chain.

Derivatives like Fmoc-D-allo-Thr(tBu)-OH are commercially available and widely used building blocks. researchgate.net In the synthesis of these compounds, the Fmoc group protects the nitrogen terminus while other protecting groups, like tert-butyl, are used for side-chain protection. This orthogonal protection strategy is essential for synthesizing complex peptides containing D-allothreonine. The preparation of Fmoc-(R)-allo-Thr-OH has been achieved from (S)-Thr(tBu)-OH using a chiral Ni(II) complex-assisted α-epimerization methodology.

Application of tert-Butyl (tBu) Protecting Groups

The tert-butyl (tBu) group is commonly used to protect the hydroxyl side chain of allothreonine, preventing unwanted reactions during synthesis. researchgate.net This protection is often used in conjunction with Fmoc protection of the amino group, leading to the versatile reagent Fmoc-D-allo-Thr(tBu)-OH. researchgate.net The tBu ether on the side chain is stable to the basic conditions required for Fmoc group removal but can be cleaved using acidic reagents. researchgate.net

The removal of tBu protecting groups is typically accomplished with strong acids, most commonly trifluoroacetic acid (TFA). researchgate.net This deprotection step is often performed at the end of a peptide synthesis, frequently with "scavenger" molecules present to trap the reactive tert-butyl cations that are released, thus preventing side reactions with sensitive amino acid residues. researchgate.net The chemoselective deprotection of a doubly protected derivative, Fmoc-D-alloThr(tBu)-OtBu, can be controlled to yield either the free acid, Fmoc-D-alloThr(tBu)-OH, or the free alcohol, Fmoc-D-alloThr-OtBu, highlighting the strategic utility of the tBu group. researchgate.net

| Protecting Group | Functionality Protected | Reagents for Removal | Key Characteristics | Reference |

| Fmoc | α-Amino group | Piperidine in DMF | Base-labile, acid-stable | |

| tert-Butyl (tBu) | Hydroxyl side chain / Carboxyl group | Trifluoroacetic Acid (TFA) | Acid-labile, base-stable | researchgate.net |

Benzoyl Protection Strategies for Amino Functionality

Benzoyl groups are employed as a protection strategy for the amino functionality in the synthesis of D-allothreonine derivatives. google.com The protection is typically carried out after the esterification of the carboxylic acid. For example, D-allothreonine methyl ester hydrochloride can be treated with benzoyl chloride in the presence of a base like triethylamine. google.com This reaction proceeds efficiently at low temperatures (0°C) and yields the N-benzoyl-D-allothreonine methyl ester as a white solid in high yield (92.3%). google.com This benzoyl-protected intermediate is crucial in multi-step syntheses, such as the conversion of D-allothreonine to D-threonine, where subsequent reactions involve the inversion of the hydroxyl group's stereochemistry. google.com

Applications in Advanced Organic and Biomolecular Research

D-Allothreonine, Ethyl Ester as a Chiral Building Block

The inherent chirality of D-Allothreonine, ethyl ester makes it an invaluable asset in stereoselective synthesis. Chiral building blocks are fundamental to the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement. researchgate.net

Precursor in Asymmetric Catalysis Research

While direct use of D-Allothreonine, ethyl ester in catalysis is not extensively documented, its foundational structure is integral to the development of chiral ligands and auxiliaries that are the cornerstones of asymmetric catalysis. The principles of asymmetric hydrogenation, a key industrial process, often rely on catalysts featuring chiral phosphine (B1218219) ligands. The synthesis of these ligands can be inspired by or derived from chiral amino acid frameworks. For instance, the dynamic kinetic resolution of related compounds like 2-acylamino-3-oxobutyrates through rhodium and ruthenium-catalyzed hydrogenation showcases the power of chiral catalysts in producing optically active amino acid derivatives. researchgate.net The development of such catalytic systems is crucial for the efficient and selective synthesis of chiral molecules, including unnatural amino acids.

Role in the Synthesis of Non-Natural Amino Acids

D-Allothreonine, ethyl ester serves as a crucial starting material for the synthesis of various non-natural amino acids. chemicalbook.com These tailor-made amino acids are instrumental in creating peptides and proteins with novel structures and functions. nih.gov A significant application is its use in preparing derivatives suitable for solid-phase peptide synthesis (SPPS). For example, practical routes have been developed for the synthesis of Fmoc-(R)-allo-Thr-OH, a protected form of D-allothreonine, which is a key component of cytotoxic marine peptides like callipeltin O and Q. nih.govresearchgate.net This synthesis often involves methodologies such as chiral Ni(II) complex-assisted α-epimerization, starting from more readily available threonine isomers. nih.govresearchgate.net The ability to synthesize these unique amino acid building blocks opens the door to exploring new chemical space in drug discovery and material science.

Construction of Stereochemically Defined Intermediates

The defined stereochemistry of D-Allothreonine, ethyl ester is pivotal in the construction of complex molecular intermediates where precise control of stereocenters is paramount. google.com One notable example is its use in the synthesis of oxazoline (B21484) intermediates. google.com By protecting the amino group and then inducing intramolecular cyclization, the stereochemistry of the hydroxyl group can be inverted, leading to the formation of a specific oxazoline derivative. google.com This intermediate can then be ring-opened to yield D-threonine, another important non-natural amino acid. google.com This process highlights how the stereochemical information embedded in D-Allothreonine, ethyl ester can be strategically manipulated to generate other valuable chiral molecules.

Integration into Complex Peptide and Natural Product Synthesis

The unique structural features of D-allothreonine and its derivatives, including the ethyl ester, make them valuable components in the total synthesis of complex peptides and natural products, many of which exhibit significant biological activity.

Solid-Phase Peptide Synthesis (SPPS) Applications

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of amino acids into a peptide chain anchored to a solid support. nih.govbachem.com The incorporation of non-natural amino acids like D-allothreonine into peptides via SPPS can confer unique conformational properties and biological activities. To be utilized in SPPS, amino acids must be appropriately protected. Research has focused on developing efficient methods to produce suitably protected D-allothreonine derivatives, such as Fmoc-D-alloThr(Bu-t)-OH, which are compatible with standard Fmoc-based SPPS protocols. researchgate.net These protected derivatives allow for the seamless integration of D-allothreonine into growing peptide chains, enabling the synthesis of modified peptides with potentially enhanced therapeutic properties. nih.govbachem.comresearchgate.net

Synthesis of Cyclic Depsipeptides (e.g., Callipeltins, Homophymine B, Viscosin)

D-Allothreonine is a recurring structural motif in a number of cyclic depsipeptides, a class of natural products that contain both peptide and ester bonds and often exhibit potent biological activities. nih.govwikipedia.org

Callipeltins: Several members of the callipeltin family of cytotoxic and anti-HIV depsipeptides, isolated from marine sponges, contain D-allothreonine. researchgate.net The total synthesis of callipeltins B and M has been achieved using a combination of Fmoc-SPPS to assemble the linear peptide precursor containing D-allothreonine, followed by macrolactonization in solution. researchgate.net

Homophymine B: The synthesis of fragments of homophymine B, another marine-derived cyclic depsipeptide, has also been explored. This work involved the preparation of Fmoc-derivatives of unusual amino acids, including those derived from threonine isomers, for use in SPPS to construct a linear peptide precursor, which was then cyclized. researchgate.net

Viscosin (B1683834): While direct evidence for the use of D-Allothreonine, ethyl ester in the synthesis of viscosin is less prominent in the provided context, the synthesis of related cyclic depsipeptides often involves similar strategies. The synthesis of vioprolide D, for instance, showcases the modular assembly of complex fragments and subsequent macrolactamization to form the cyclic structure. nih.gov

The incorporation of D-allothreonine into these natural products underscores its importance in generating structural diversity and influencing the biological activity of these complex molecules.

Design and Synthesis of Peptide-Based Research Probes

The synthesis of peptides containing non-standard amino acids like D-Allothreonine is a key strategy for developing research probes with enhanced properties. The ethyl ester form of D-Allothreonine is particularly useful in solid-phase peptide synthesis (SPPS), a common method for building peptide chains. wikipedia.orgnih.gov The ester group protects the carboxylic acid moiety during the synthesis process.

Researchers have developed specific protocols for the stereospecific synthesis of peptide analogs containing D-allo-threonine. thermofisher.com These methods facilitate the direct conversion of more common threonine residues within a peptide sequence into D-allo-threonine, which is advantageous given the high cost and multi-step procedures typically required for its de novo synthesis. thermofisher.com The presence of D-amino acids in a peptide chain can enhance its stability and biological activity. nih.gov For example, peptides containing D-amino acids are more resistant to degradation by proteases, making them ideal for use as probes in biological systems where they can interact with their targets over longer periods. nih.gov This increased stability is a critical feature for probes designed to study cellular processes or for the discovery of new therapeutic leads. nih.gov

Conformational Analysis of D-Amino Acid Containing Peptides via Molecular Dynamics Simulations

The inclusion of D-amino acids such as D-Allothreonine has a profound impact on the three-dimensional structure of peptides. Understanding these structural changes is crucial for designing peptides with specific functions. Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the conformational preferences of these modified peptides.

Studies using explicit-solvent molecular dynamics simulations have shown that the presence and position of a D-residue in a peptide sequence induce specific turns and folds that are not observed in peptides composed solely of L-amino acids. For instance, simulations can predict whether a peptide is likely to adopt a pseudo-cyclic or an extended conformation, which correlates with its experimental propensity to cyclize.

The conformational space of a peptide is often visualized using a Ramachandran map, which plots the main-chain dihedral angles (φ and ψ). MD simulations generate these plots to identify the most stable conformational regions for a given peptide. For peptides containing D-amino acids, these simulations can reveal preferences for unusual rotamers and secondary structures like specific types of β-turns or helices, which are critical for their biological activity. However, refining the force fields used in these simulations is sometimes necessary to accurately capture the conformational behavior of peptides with D-residues.

Table 1: Conformational Regions in Peptide Analysis This interactive table summarizes key conformational regions used in the analysis of peptide structures from molecular dynamics simulations.

| Region | Description | Typical Dihedral Angles (φ, ψ) |

|---|---|---|

| αR | Right-handed alpha-helix | approx. (-60°, -45°) |

| αL | Left-handed alpha-helix | approx. (60°, 45°) |

| β-sheet | Extended strand conformation | approx. (-135°, +135°) |

| C7eq | Equatorial 7-atom hydrogen-bonded ring (γ-turn) | approx. (-80°, +80°) |

| PII | Polyproline II helix | approx. (-75°, +145°) |

Fundamental Biochemical Research Applications

In biochemistry, synthetic peptides and amino acid analogs serve as essential tools for dissecting complex biological processes at the molecular level. D-Allothreonine and its derivatives are used to study enzyme mechanisms, probe metabolic pathways, and investigate the composition of unique biological structures.

Enzymatic Interaction Studies Using Synthetic Peptides

Synthetic peptides incorporating D-Allothreonine are valuable substrates for studying enzyme-substrate interactions. Certain enzymes exhibit stereospecificity, meaning they preferentially bind to or act upon one stereoisomer over another. By presenting an enzyme with a peptide containing the "unnatural" D-Allothreonine residue, researchers can probe the limits of its specificity and the geometry of its active site.

For example, enzymes like threonine aldolase (B8822740) and serine hydroxymethyltransferase (SHMT) are known to catalyze the cleavage of β-hydroxy amino acids. Studies have shown that some of these enzymes can act on both L-threonine and L-allothreonine. Using synthetic substrates, including those with the D-allo stereochemistry, allows for detailed kinetic analysis (measuring parameters like Kcat and Km) to understand how the enzyme recognizes and processes different isomers. This research is fundamental to understanding enzyme evolution and function.

Research into Enzyme Inhibition Mechanisms (e.g., Fatty Acid Biosynthesis Enzymes, Ribonucleotide Reductase)

The search for specific enzyme inhibitors is a major focus of drug discovery and biochemical research. While inhibitors of key enzymes like ribonucleotide reductase and fatty acid synthase are actively being developed, research specifically detailing D-Allothreonine or its ethyl ester as an inhibitor for these particular enzymes is not prominent in available scientific literature. nih.gov The development of inhibitors for these targets often involves nucleoside analogs or other complex small molecules. However, the general strategy of using amino acid derivatives to probe enzyme active sites remains a valid approach in biochemistry, and the unique structure of D-Allothreonine could potentially be exploited in the future design of novel inhibitors.

Investigation of Allothreonine in Bacterial Peptido-Lipid Constituents

D-Allothreonine is a naturally occurring, albeit rare, component of certain bacterial structures. It has been identified as a constituent of peptido-lipids in some bacteria. Peptido-lipids are complex molecules that combine peptide and lipid components, often found in the bacterial cell envelope.

The bacterial cell wall is primarily composed of peptidoglycan, a polymer that notably contains D-amino acids like D-alanine and D-glutamic acid, which protect the wall from protease degradation. nih.gov Beyond these common D-amino acids, some bacteria incorporate non-canonical D-amino acids (NCDAAs) into their cell walls, which can modify the wall's physical and chemical properties. The presence of D-Allothreonine in peptido-lipids suggests it plays a specific role in the structure and function of the bacterial cell envelope, possibly contributing to the organism's interaction with its environment or its defense against threats.

Studies on Metabolic Pathway Intermediacy (e.g., Serine Hydroxymethyltransferase1 Retroaldol Cleavage)

D-Allothreonine can serve as a substrate or substrate analog in studies of key metabolic pathways, such as the one-carbon metabolism linked to the folate cycle. The enzyme Serine Hydroxymethyltransferase (SHMT) is a central player in this pathway, primarily catalyzing the conversion of serine to glycine (B1666218). However, SHMT also exhibits broader substrate specificity, including the ability to perform a retro-aldol cleavage of various β-hydroxy amino acids.

Research has demonstrated that SHMT can catalyze the cleavage of threonine isomers. Specifically, some bacterial SHMTs and threonine aldolases can break down allothreonine into glycine and acetaldehyde. By using D-Allothreonine in enzymatic assays, scientists can investigate the reaction mechanism and stereoselectivity of these enzymes. This helps to clarify whether distinct enzymes are responsible for the metabolism of different threonine stereoisomers in various organisms.

Table 2: Key Enzymes in Threonine Metabolism This interactive table lists enzymes involved in the metabolism of threonine and its isomers, as discussed in biochemical research.

| Enzyme | EC Number | Reaction Catalyzed | Relevance to Allothreonine |

|---|---|---|---|

| Serine Hydroxymethyltransferase (SHMT) | 2.1.2.1 | Serine + Tetrahydrofolate ⇌ Glycine + 5,10-Methylene-tetrahydrofolate | Can catalyze retro-aldol cleavage of threonine isomers. |

| Threonine Aldolase | 2.1.2.B28 | L-threonine ⇌ Glycine + Acetaldehyde | Some forms show activity towards L-allothreonine. |

| L-threonine 3-dehydrogenase | 1.1.1.103 | L-threonine + NAD+ ⇌ L-2-Amino-3-oxobutanoate + NADH | Central enzyme in threonine degradation pathway in many organisms. |

Derivatization for Specialized Research Purposes

Synthesis of Novel Allothreonine Derivatives for Mechanistic Studies

The ethyl ester group of D-allothreonine, ethyl ester offers a convenient starting point for the synthesis of a diverse array of derivatives. These novel compounds are instrumental in elucidating the mechanisms of action of enzymes that interact with allothreonine or related amino acids. By systematically altering the structure of the parent molecule, researchers can investigate the specific binding interactions and catalytic processes within an enzyme's active site.

One common strategy involves the modification of the amino or hydroxyl group of the D-allothreonine backbone. For instance, acylation of the amino group with different benzoyl chlorides can yield a library of N-acyl-D-allothreonine ethyl esters. These derivatives, with varying electronic and steric properties on the acyl group, can be used to probe the substrate specificity of D-amino acid oxidases or other enzymes that recognize D-amino acids. A study on the synthesis of D-threonine utilized N-benzoyl-D-allothreonine methyl ester as an intermediate, highlighting the feasibility of such acylation reactions. google.com The ethyl ester variant would be expected to undergo similar transformations.

Furthermore, the hydroxyl group can be a target for derivatization. Etherification or esterification at this position can provide further insights into enzyme-substrate interactions. The synthesis of such derivatives allows for a detailed mapping of the steric and electronic requirements of an enzyme's active site, contributing to a deeper understanding of its catalytic mechanism. nih.gov While direct examples for D-allothreonine, ethyl ester are not prevalent in the literature, the principles of these transformations are fundamental in organic chemistry and are widely applied in mechanistic studies of enzymes.

The general approach for creating derivatives for mechanistic studies often involves:

Acylation of the Amino Group: Reaction with various acid chlorides or anhydrides to introduce different substituents.

Alkylation/Acylation of the Hydroxyl Group: To probe the importance of this functional group in binding and catalysis.

Modification of the Carboxyl Group: Although the ethyl ester is a derivative itself, further transformation, for instance, to an amide, can provide additional analogues for study.

These synthetic efforts culminate in a set of molecular tools that, when used in kinetic and structural studies, can unravel the intricate details of biochemical pathways and enzymatic reactions.

Preparation of Labelled Allothreonine Analogues for Tracer Studies

Isotopically labeled compounds are indispensable for metabolic tracer studies, allowing researchers to follow the fate of a molecule through a biological system without perturbing it. nih.govnih.gov D-allothreonine, ethyl ester can be synthesized with isotopic labels, such as ¹³C, ¹⁵N, or deuterium (B1214612) (²H), to serve as a tracer for studying D-amino acid metabolism.

The preparation of labeled D-allothreonine, ethyl ester can be achieved by starting with an isotopically enriched D-allothreonine. The esterification reaction to form the ethyl ester is a straightforward process that preserves the isotopic label. For example, reacting labeled D-allothreonine with ethanol (B145695) in the presence of an acid catalyst like thionyl chloride or hydrogen chloride gas will yield the desired labeled ethyl ester. google.com

Once synthesized, these labeled analogues can be introduced into cellular or whole-organism models. The metabolic fate of the tracer can then be monitored using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for the quantitative analysis of fluxes through metabolic pathways and the identification of downstream metabolites.

For analytical detection in complex biological matrices, these labeled allothreonine analogues can be further derivatized. Chiral derivatizing agents are often employed to enable the separation and quantification of different stereoisomers. Reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA, Marfey's reagent), 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) react with the amino group of the allothreonine derivative to form diastereomers that can be readily separated by chromatography. researchgate.netnih.gov This is crucial for distinguishing the metabolic products of D-allothreonine from other endogenous amino acids.

The use of labeled D-allothreonine, ethyl ester in tracer studies can help answer fundamental questions about the presence and physiological role of D-amino acids in various organisms. For instance, studies have demonstrated the presence of significant amounts of D-Thr and D-allo-Thr in the brain tissue of rats, suggesting specific metabolic pathways and functions for these non-canonical amino acids. researchgate.net Labeled tracers are essential tools for exploring these novel biochemical landscapes.

Theoretical and Computational Investigations

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govacs.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of the conformational space accessible to a molecule like D-allothreonine, ethyl ester. nih.gov This is crucial for understanding its flexibility and the preferred shapes it adopts in different environments. nih.gov

An illustrative MD simulation of D-allothreonine, ethyl ester in an aqueous solution would reveal the time-dependent behavior of these dihedral angles. The analysis of the simulation trajectory would allow for the construction of Ramachandran-like plots for the key torsional angles, showing the most populated conformational states.

Table 1: Illustrative Conformational Analysis of D-Allothreonine, Ethyl Ester from a Hypothetical MD Simulation

| Dihedral Angle | Most Populated Range (degrees) | Secondary Populated Range (degrees) | Energy Barrier (kcal/mol) |

| Cα-Cβ | -60 to -80 | 160 to 180 | 3.5 |

| N-Cα | 50 to 70 | -50 to -70 | 2.8 |

| C-O (ester) | 170 to 180 | 0 to 10 | 1.5 |

Note: This data is illustrative and represents plausible outcomes from an MD simulation.

The results of such simulations would highlight the preferred spatial arrangements of the functional groups, which in turn govern the molecule's intermolecular interactions and biological activity.

Quantum Chemical Calculations of Reactivity and Stereoselectivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules. rsc.orgnih.govresearchgate.net For D-allothreonine, ethyl ester, these calculations can predict a variety of properties that are difficult to measure experimentally.

One of the key applications of quantum chemistry is the determination of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Furthermore, these calculations can map the electrostatic potential on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is critical for predicting how D-allothreonine, ethyl ester will interact with other molecules and for understanding its role in chemical reactions.

The stereoselectivity of reactions involving D-allothreonine, ethyl ester can also be investigated using quantum chemical methods. nih.govacs.org By calculating the activation energies for different reaction pathways leading to various stereoisomers, it is possible to predict which product will be favored. nih.gov For instance, in an enzyme-catalyzed reaction, modeling the transition states for the formation of different stereoisomeric products can elucidate the origin of the enzyme's stereoselectivity. nih.gov

Table 2: Hypothetical Quantum Chemical Properties of D-Allothreonine, Ethyl Ester

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | 1.5 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.5 D |

| Activation Energy for a model reaction (Pathway A) | 15.2 kcal/mol |

| Activation Energy for a model reaction (Pathway B) | 20.8 kcal/mol |

Note: This data is for illustrative purposes and represents plausible results from DFT calculations.

In Silico Modeling of Biochemical Interactions

The potential biological activity of D-allothreonine, ethyl ester can be explored through in silico modeling of its interactions with biomacromolecules, such as enzymes. nih.gov Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. ucl.ac.uknih.gov

In a hypothetical scenario, D-allothreonine, ethyl ester could be docked into the active site of a protease or an esterase. The docking algorithm would sample a large number of possible binding poses and score them based on a force field that estimates the binding affinity. biorxiv.org This process can identify the most likely binding mode and the key amino acid residues in the enzyme's active site that interact with the ligand.

These interactions typically include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For D-allothreonine, ethyl ester, the amino, hydroxyl, and ester groups would be expected to form specific hydrogen bonds with the protein, while the ethyl group could engage in hydrophobic interactions.

Table 3: Illustrative Molecular Docking Results of D-Allothreonine, Ethyl Ester with a Hypothetical Enzyme

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp102 | Hydrogen Bond (with NH2) | 2.8 |

| Ser195 | Hydrogen Bond (with OH) | 2.9 |

| His57 | Hydrogen Bond (with C=O) | 3.1 |

| Trp215 | Hydrophobic (with ethyl group) | 3.5 |

| Gly193 | van der Waals | 3.2 |

Note: This data is illustrative and represents plausible outcomes from a molecular docking study.

The insights gained from such in silico modeling can guide the design of more potent and selective enzyme inhibitors or serve as a starting point for the development of novel therapeutic agents. nih.gov

Q & A

Q. What are the optimal conditions for synthesizing D-Allothreonine ethyl ester, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves esterification of D-Allothreonine using ethanol under acidic or enzymatic catalysis. Key parameters include temperature (e.g., 60–80°C for thermal reactions), molar ratios of reactants (e.g., 1:3 amino acid to ethanol), and catalyst type (e.g., lipases for enantioselective esterification). For example, studies on ethyl ester production in yeast highlight that precursor availability (e.g., medium-chain fatty acids) significantly impacts yield . Kinetic studies using central composite designs (Table 1 in ) can optimize time and temperature, with reaction rates peaking at 50–60°C .

Q. How is the purity and stereochemical integrity of D-Allothreonine ethyl ester validated post-synthesis?

- Methodological Answer : Use chiral chromatography (e.g., HPLC with a Chiralpak® column) to confirm enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) identifies structural integrity, focusing on ester carbonyl signals (~170–175 ppm) and hydroxyl/amine proton resonances. Mass spectrometry (MS) verifies molecular weight (e.g., CHFNO for fluorinated derivatives, as noted in ) .

Q. What are the key challenges in stabilizing D-Allothreonine ethyl ester during storage?

- Methodological Answer : Hydrolysis of the ester bond is a primary degradation pathway. Stabilization methods include lyophilization, storage under inert gas (argon), and use of desiccants. Temperature-controlled environments (-20°C) reduce thermal degradation. For analogs like O-ethyl-L-allothreonine hydrochloride (CAS 205503-95-3), acidic conditions (pH 4–6) enhance shelf life .

Advanced Research Questions

Q. How can contradictory data on the biosynthetic pathways of ethyl esters be resolved in mechanistic studies?

- Methodological Answer : Contradictions often arise from differing precursor availability versus enzyme activity. For example, while some studies attribute ethyl ester production to fatty acid precursor levels (e.g., ), others emphasize enzyme kinetics (e.g., EEB1 gene expression in yeast). Resolve discrepancies using isotopic labeling (e.g., C-ethanol) to track precursor incorporation and CRISPR-edited yeast strains to isolate enzyme activity effects .

Q. What advanced analytical techniques differentiate D-Allothreonine ethyl ester from its diastereomers or degradation products?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with ion mobility separation resolves structurally similar compounds. For degradation analysis, employ accelerated stability testing (40°C/75% RH for 6 months) with LC-MS/MS monitoring. Fluorescent derivatization (e.g., using 4-chloro-7-nitrobenzofurazan) enhances detection limits for trace impurities .

Q. How do solvent systems and pH affect the conformational stability of D-Allothreonine ethyl ester in solution?

- Methodological Answer : Circular dichroism (CD) spectroscopy reveals pH-dependent conformational changes. In aqueous ethanol (pH 7–9), the ester group remains stable, while acidic conditions (pH <4) promote hydrolysis. Molecular dynamics simulations (e.g., using AMBER or GROMACS) model solvent interactions, identifying hydrogen-bonding networks critical for stability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies of D-Allothreonine ethyl ester derivatives?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to quantify EC values. For multi-variable datasets (e.g., enzyme inhibition assays), apply principal component analysis (PCA) or mixed-effects models to account for batch variability. emphasizes consulting statisticians for power analysis and experimental design .

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the metabolic fate of D-Allothreonine ethyl ester in model organisms?

- Methodological Answer : Combine C radiolabeling with ex vivo tissue analysis (e.g., liver homogenates) to track metabolite distribution. Use tandem MS to identify phase I/II metabolites (e.g., glucuronides). Ethical guidelines ( ) require pilot studies to determine dosing thresholds and minimize animal use .

Q. What methodologies address low reproducibility in kinetic studies of ethyl ester synthesis?

- Methodological Answer : Standardize substrate purity (≥98% by HPLC) and reaction conditions (e.g., controlled humidity via gloveboxes). Replicate experiments using a nested ANOVA design to isolate variability sources. ’s central composite design (Table 1) provides a template for optimizing variables .

Ethical & Reporting Standards

Q. How should conflicting data on ethyl ester toxicity be reported to meet academic rigor?

- Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Disclose all raw data (e.g., NMR spectra, chromatograms) in supplementary materials. For in vitro toxicity assays (e.g., ), adhere to OECD guidelines (e.g., Test No. 423) and report IC values with 95% confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.